molecular formula C9H9ClO3 B2398499 (R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid CAS No. 40620-54-0

(R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B2398499
CAS No.: 40620-54-0
M. Wt: 200.62
InChI Key: SUGIWOQOKKWXRH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable chiral catalyst to induce asymmetry, followed by a series of steps including reduction and hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired enantiomer is obtained with high purity.

Industrial Production Methods

Industrial production of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chlorophenyl)-3-oxopropanoic acid, while reduction could produce 3-(3-chlorophenyl)-1-propanol.

Scientific Research Applications

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various conditions, such as inflammation and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-hydroxybutanoic acid
  • 3-(4-chlorophenyl)-3-hydroxypropanoic acid
  • 3-(3-bromophenyl)-3-hydroxypropanoic acid

Uniqueness

®-3-(3-chlorophenyl)-3-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

IUPAC Name

(3R)-3-(3-chlorophenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIWOQOKKWXRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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